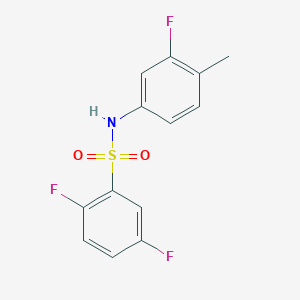
2,5-difluoro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-difluoro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H10F3NO2S. This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. The presence of multiple fluorine atoms in its structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide typically involves the following steps:
Nitration: The starting material, 2,5-difluorobenzenesulfonamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions on the benzene ring.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as tin(II) chloride (SnCl2) in hydrochloric acid.
Diazotization: The amino groups are converted to diazonium salts using sodium nitrite (NaNO2) and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salts are then coupled with 3-fluoro-4-methylaniline in the presence of a copper catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-difluoro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
2,5-difluoro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and antimicrobial agents.
Biological Studies: The compound is employed in studies related to enzyme inhibition and protein binding due to its sulfonamide group.
Industrial Applications: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The fluorine atoms enhance the compound’s binding affinity and stability, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-difluoro-N-(3-methylphenyl)benzenesulfonamide
- 2,5-difluoro-N-(4-methylphenyl)benzenesulfonamide
- 2,5-difluoro-N-(3-chlorophenyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 2,5-difluoro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide is unique due to the presence of multiple fluorine atoms, which enhance its chemical stability and biological activity. The specific substitution pattern on the benzene ring also contributes to its distinct properties and applications.
Properties
Molecular Formula |
C13H10F3NO2S |
|---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
2,5-difluoro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H10F3NO2S/c1-8-2-4-10(7-12(8)16)17-20(18,19)13-6-9(14)3-5-11(13)15/h2-7,17H,1H3 |
InChI Key |
CAMYKSZFSKQBIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















